Vrk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

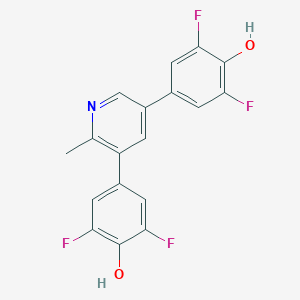

IUPAC Name |

4-[5-(3,5-difluoro-4-hydroxyphenyl)-6-methylpyridin-3-yl]-2,6-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRGRXLXKYUDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VRK-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VRK-IN-1 is a potent and selective small molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a multitude of cellular processes critical for cancer cell proliferation and survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating VRK1 as a therapeutic target.

Introduction to VRK1

Vaccinia-Related Kinase 1 (VRK1) is a nuclear kinase that plays a pivotal role in cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2] Its activity is essential for the G1/S and G2/M transitions of the cell cycle. VRK1 exerts its effects through the phosphorylation of a variety of downstream substrates, including key regulatory proteins such as histone H3, p53, and Barrier-to-Autointegration Factor (BAF).[2][3][4] Dysregulation of VRK1 activity has been linked to various cancers, making it an attractive target for therapeutic intervention.[1]

This compound: A Potent and Selective VRK1 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the kinase activity of VRK1.

Biochemical Potency and Binding Affinity

This compound demonstrates potent inhibition of VRK1 in biochemical assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (VRK1) | 150 nM | [4] |

| Kd (VRK1) | 190 nM | [4] |

| IC50 (Histone H3 Phosphorylation) | 250 nM | [3][4] |

| IC50 (p53 Phosphorylation) | 340 nM | [3][4] |

Kinase Selectivity Profile

While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on closely related compounds with the same pteridinone scaffold, such as BI-D1870, provide insights into potential off-target effects. The following table summarizes the inhibitory activity of BI-D1870 against a panel of kinases. It is important to note that this compound was developed to have improved selectivity over BI-D1870.

| Kinase Family | Kinase | Inhibition at 1.0 µM (BI-D1870) | Reference |

| RSK | RSK1 | >80% | [5] |

| RSK2 | >80% | [5] | |

| RSK3 | >80% | [5] | |

| RSK4 | >80% | [5] | |

| CK1 | CSNK1D | >80% | [5] |

| CSNK1E | >80% | [5] | |

| Other | PLK1 | >80% | [5] |

| AURKB | 60-80% | [5] | |

| ROCK1 | 40-60% | [5] | |

| ROCK2 | 40-60% | [5] |

Mechanism of Action: Cellular Pathways

This compound exerts its cellular effects by inhibiting the kinase activity of VRK1, leading to the disruption of several critical signaling pathways.

Inhibition of Cell Cycle Progression

VRK1 is a key regulator of cell cycle progression. By inhibiting VRK1, this compound induces a cell cycle arrest, primarily at the G2/M phase.[2] This is achieved through the modulation of key cell cycle regulators.

Impairment of the DNA Damage Response

VRK1 plays a crucial role in the cellular response to DNA damage. It phosphorylates key proteins involved in DNA repair pathways, including p53 and histone H2AX.[1][6] Inhibition of VRK1 by this compound impairs the DNA damage response, leading to an accumulation of DNA damage and ultimately apoptosis.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro VRK1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of VRK1.[7][8][9][10][11]

Materials:

-

Recombinant active VRK1 enzyme

-

VRK1 substrate (e.g., Histone H3, p53 peptide, or a generic kinase substrate like Myelin Basic Protein)

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the VRK1 substrate, and the desired concentration of this compound.

-

Add recombinant active VRK1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

Immunofluorescence Staining for Phosphorylated Histone H3

This method is used to visualize the inhibition of VRK1 activity in cells by detecting changes in the phosphorylation of its substrate, histone H3.[3][12][13][14][15]

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against phosphorylated Histone H3 (e.g., anti-phospho-H3 Ser10)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary antibody against phospho-histone H3 overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Immunoprecipitation of VRK1 and its Substrates

Immunoprecipitation is used to isolate VRK1 and its interacting proteins to study the effect of this compound on these interactions and the phosphorylation state of the substrates.[3][11][16]

Materials:

-

Cell lysate from cells treated with this compound or vehicle

-

Antibody against VRK1 or a specific substrate

-

Protein A/G agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Lyse the treated cells and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VRK1 and its potential substrates.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by this compound treatment.[17][18][19][20][21]

Materials:

-

Cells treated with this compound or vehicle

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation and permeabilization reagents (as for immunofluorescence)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Fix and permeabilize the cells as described for immunofluorescence.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's protocol. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI if required.

-

Analyze the cells by fluorescence microscopy to visualize apoptotic cells with fluorescently labeled nuclei or by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

This compound is a valuable research tool for probing the function of VRK1 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of VRK1 kinase activity, leads to the disruption of fundamental cellular processes such as cell cycle progression and DNA damage response, ultimately resulting in cancer cell death. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the broader role of VRK1 in health and disease.

References

- 1. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomics Identification of Nuclear Ran GTPase as an Inhibitor of Human VRK1 and VRK2 (Vaccinia-related Kinase) Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocare.net [biocare.net]

- 13. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flowcytometry-embl.de [flowcytometry-embl.de]

- 15. ptglab.com [ptglab.com]

- 16. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. TUNEL staining [abcam.com]

- 21. biotna.net [biotna.net]

Vrk-IN-1 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vrk-IN-1 signaling pathway, focusing on its mechanism of action as a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). This document details the core components of the pathway, quantitative data on this compound's inhibitory effects, detailed experimental protocols for studying the pathway, and visualizations to aid in understanding its complex interactions.

Core Signaling Pathway

VRK1 is a serine/threonine kinase that plays a crucial role in regulating a variety of cellular processes, including cell cycle progression, DNA damage response (DDR), and chromatin remodeling.[1] Its activity is tightly controlled by upstream signals and, in turn, it modulates the function of a multitude of downstream substrates. This compound is a small molecule inhibitor that specifically targets the kinase activity of VRK1, making it a valuable tool for research and a potential therapeutic agent.[2]

Upstream Regulation of VRK1

The expression and activity of VRK1 are modulated by mitogenic signals, primarily through the MAPK signaling pathway. Key upstream regulators include:

-

BRAF, MEK, and ERK: These kinases are part of a cascade that leads to the activation of VRK1 gene expression.[3]

-

Polo-like kinase 3 (Plk3): Plk3 directly phosphorylates VRK1 at Serine 342, a modification essential for Golgi fragmentation during the cell cycle.[3]

Downstream Effectors of VRK1

VRK1 phosphorylates a diverse array of nuclear proteins, influencing their function and stability. This compound, by inhibiting VRK1, effectively blocks these phosphorylation events. Key downstream targets include:

-

Histones: VRK1 phosphorylates histone H3 at Threonine 3 (H3T3), a mark associated with chromatin condensation and cell cycle progression.[4][5] It also phosphorylates H2AX at Serine 139 (γH2AX), a critical event in the DNA damage response.[1][4]

-

DNA Damage Response Proteins: VRK1 is an upstream regulator in the DDR pathway, phosphorylating key proteins such as NBS1 (at Ser343) and 53BP1 (at Ser25/29) independently of ATM.[4]

-

Transcription Factors: VRK1 modulates the activity of several transcription factors, including p53 (at Threonine 18), CREB, c-Jun, and ATF2, thereby influencing gene expression related to cell cycle arrest and apoptosis.[1][4][6]

-

Chromatin Remodeling Proteins: VRK1 phosphorylates Barrier-to-Autointegration Factor (BAF) at Serine 4 and Threonine 3, regulating its interaction with DNA and the nuclear envelope.[4]

-

Tip60/KAT5: VRK1-mediated phosphorylation of the histone acetyltransferase Tip60/KAT5 is crucial for its activity and subsequent acetylation of histone H4.[4]

Quantitative Data

This compound has been characterized as a potent and selective inhibitor of VRK1. The following table summarizes key quantitative data regarding its inhibitory activity.

| Parameter | Value | Substrate | Assay Type | Reference |

| IC50 | 150 nM | - | In vitro kinase assay | [2] |

| Kd | 190 nM | - | Isothermal Titration Calorimetry | [2] |

| IC50 | 250 nM | Histone H3 | In vitro kinase assay | [5] |

| IC50 | 340 nM | p53 | In vitro kinase assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

In Vitro Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of VRK1.

Materials:

-

Recombinant active VRK1 (e.g., GST-tagged)

-

VRK1 substrate (e.g., Histone H3, p53)

-

This compound

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant VRK1, and the desired substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be around the Km of VRK1 for ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Immunofluorescence Staining

This method is used to visualize the subcellular localization of VRK1 and its substrates and to assess the effect of this compound on phosphorylation events within the cell.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-phospho-Histone H3 (Thr3))

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the fluorescence using a fluorescence microscope.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, which can be induced by the inhibition of VRK1's role in the DNA damage response.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells on ice for 2 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound signaling pathway and experimental workflows.

Caption: this compound signaling pathway overview.

Caption: In Vitro Kinase Assay Workflow.

Caption: Immunofluorescence Workflow.

Caption: TUNEL Assay Workflow.

References

- 1. genscript.com [genscript.com]

- 2. genecards.org [genecards.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vrk-IN-1 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a critical regulator of cell cycle progression, chromatin dynamics, and the DNA damage response. Its multifaceted roles in cellular proliferation have positioned it as a compelling target for therapeutic intervention in oncology. Vrk-IN-1, a potent and selective inhibitor of VRK1, offers a powerful tool to probe the biological functions of this kinase and presents a promising avenue for drug development. This technical guide provides an in-depth overview of the biological role of this compound in the cell cycle, detailing its mechanism of action, effects on key cellular processes, and relevant experimental protocols.

Introduction to VRK1 in the Cell Cycle

VRK1 is a nuclear kinase that plays a pivotal role in multiple phases of the cell cycle, from G0/G1 entry to mitotic completion.[1][2] Its expression is tightly regulated, often correlating with proliferative markers, and its activity is essential for the orderly transition between cell cycle stages.[3][4] VRK1 exerts its influence through the phosphorylation of a diverse array of substrates, including transcription factors, histone proteins, and components of the nuclear envelope.[5][6]

Key functions of VRK1 in the cell cycle include:

-

G0/G1 Transition: VRK1 is an early response gene, induced by mitogenic signals, and is required for the exit from quiescence (G0) and entry into the G1 phase.[3][7] It contributes to the expression of Cyclin D1, a key regulator of the G1/S transition.[2][8]

-

G1/S Progression: By phosphorylating transcription factors such as c-Jun and ATF2, VRK1 influences the expression of genes necessary for DNA replication.[3][9] Inhibition of VRK1 leads to a block in the G1 phase of the cell cycle.[3][8]

-

G2/M Transition and Mitosis: VRK1 is involved in chromatin condensation during the G2/M transition through the phosphorylation of histone H3.[1][2][10] It also plays a crucial role in the disassembly and reassembly of the nuclear envelope by phosphorylating Barrier-to-Autointegration Factor (BAF).[2][11]

This compound: A Selective VRK1 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the kinase activity of VRK1.[8] It has demonstrated high potency and selectivity for VRK1, making it an invaluable tool for studying the kinase's function and for preclinical assessment as a potential therapeutic agent.[12][13]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of VRK1 and preventing the transfer of a phosphate group to its substrates.[8] This inhibition of VRK1's catalytic activity disrupts the downstream signaling pathways that are dependent on VRK1-mediated phosphorylation.[14][15]

Biological Effects of this compound on the Cell Cycle

Inhibition of VRK1 by this compound elicits a range of effects on cell cycle progression and related processes, primarily stemming from the disruption of VRK1's phosphorylation-dependent functions.

Cell Cycle Arrest

A primary consequence of this compound treatment is the induction of cell cycle arrest, most notably at the G1/S transition.[8][16] This is consistent with the role of VRK1 in promoting the expression of G1 cyclins and the phosphorylation of key G1/S regulators.[3]

Inhibition of Chromatin Remodeling

This compound blocks the VRK1-mediated phosphorylation of histone H3 at Threonine 3 (Thr3).[8] This phosphorylation event is a critical step in the initiation of chromatin condensation required for entry into mitosis.[1][7] Consequently, this compound can impede the proper packaging of chromosomes, potentially leading to mitotic defects.

Disruption of the DNA Damage Response

VRK1 is an important player in the cellular response to DNA damage, where it phosphorylates key proteins such as p53 and H2AX.[1][14][15] this compound has been shown to inhibit the phosphorylation of p53 at Threonine 18 (Thr18), a modification that stabilizes p53 and promotes its tumor-suppressive functions.[8] By inhibiting VRK1, this compound can sensitize cancer cells to DNA-damaging agents.[1]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 150 nM | VRK1 | In vitro kinase assay | [12][13] |

| IC50 | 250 nM | Phosphorylation of Histone H3 (Thr3) | In vitro kinase assay | [8] |

| IC50 | 340 nM | Phosphorylation of p53 (Thr18) | In vitro kinase assay | [8] |

| Kd | 190 nM | VRK1 | Isothermal Titration Calorimetry (ITC) | [12] |

Table 1: In vitro activity of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving VRK1 that are disrupted by this compound.

References

- 1. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Nuclear functions regulated by the VRK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VRK1 VRK serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Vaccinia-related kinase 1 promotes hepatocellular carcinoma by controlling the levels of cell cycle regulators associated with G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

Vrk-IN-1 and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase that is activated by various forms of DNA damage, including double-strand breaks (DSBs). VRK1 is implicated in the phosphorylation of several critical DDR proteins, thereby facilitating the recruitment of repair machinery to the sites of damage.

Vrk-IN-1 is a potent and selective small molecule inhibitor of VRK1. Its ability to disrupt the VRK1-mediated signaling cascade makes it a valuable tool for studying the intricacies of the DDR and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the DNA damage response, with a focus on quantitative data and detailed experimental protocols.

This compound: Potency and Specificity

This compound exhibits high potency and selectivity for VRK1. The following table summarizes its key quantitative data.

| Parameter | Value | Reference(s) |

| IC50 (VRK1) | 150 nM | [1][2][3][4] |

| Kd (VRK1) | 190 nM | [1][2][5] |

| IC50 (Histone H3 Thr3 phosphorylation) | 250 nM | [6][7] |

| IC50 (p53 Thr18 phosphorylation) | 340 nM | [6][7] |

Mechanism of Action: Inhibition of the VRK1 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of VRK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the early stages of the DNA damage response, particularly the Non-Homologous End Joining (NHEJ) pathway for repairing double-strand breaks.

Upon DNA damage, VRK1 is activated and phosphorylates key proteins, including Histone H2AX (to form γH2AX), p53, and 53BP1. The phosphorylation of these substrates is crucial for the recruitment and stabilization of the DNA repair machinery at the damage site. By inhibiting VRK1, this compound prevents these critical phosphorylation events, leading to a defective DNA damage response. This is evidenced by a reduction in the formation of γH2AX and 53BP1 foci, which are hallmarks of an active DDR.[6][7][8] The inhibition of VRK1 by this compound ultimately leads to an accumulation of DNA damage, which can trigger apoptosis in cancer cells.[6][7]

Signaling Pathway of VRK1 in the DNA Damage Response

Caption: this compound inhibits VRK1, blocking downstream phosphorylation and DDR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the DNA damage response.

In Vitro VRK1 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by VRK1 in a cell-free system.

Materials:

-

Recombinant active VRK1 protein

-

Substrate (e.g., Histone H3, p53)

-

This compound

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

Phosphocellulose paper or 96-well plates

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the VRK1 substrate, and varying concentrations of this compound.

-

Add recombinant active VRK1 to initiate the reaction.

-

Add [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay) and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP. For ADP-Glo™ assay, add the ADP-Glo™ reagent.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase activity against the inhibitor concentration.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound on VRK1 activity.

Immunofluorescence for 53BP1 Foci Formation

This method visualizes the recruitment of the DNA repair protein 53BP1 to sites of double-strand breaks, a process inhibited by this compound.

Materials:

-

Cells cultured on coverslips

-

DNA damaging agent (e.g., doxorubicin, ionizing radiation)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against 53BP1

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat cells with this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating with a DNA damaging agent.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against 53BP1.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the number of 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis, which is induced by this compound in combination with DNA damaging agents.

Materials:

-

Cells treated with this compound and a DNA damaging agent

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation and permeabilization reagents

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound and a DNA damaging agent to induce apoptosis.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated dUTPs. An increase in the TUNEL-positive cell population indicates an increase in apoptosis.

Conclusion

This compound is a powerful research tool for dissecting the role of VRK1 in the DNA damage response. Its ability to inhibit the phosphorylation of key DDR proteins and disrupt the formation of repair foci highlights the critical role of VRK1 in maintaining genomic stability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the DDR for therapeutic benefit. Further investigation into the synthetic lethal interactions of this compound with other DDR inhibitors may pave the way for novel cancer therapies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sileks.com [sileks.com]

- 5. TUNEL assay - Wikipedia [en.wikipedia.org]

- 6. Nuclear functions regulated by the VRK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Vrk-IN-1: A Potent Inhibitor of Vaccinia-Related Kinase 1 (VRK1) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vrk-IN-1 is a potent and selective small-molecule inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a multitude of cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling. VRK1 is overexpressed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

This compound demonstrates high affinity for VRK1, effectively blocking its kinase activity and modulating downstream signaling pathways. Its ability to impede the phosphorylation of crucial VRK1 substrates, such as p53 and histone H3, underscores its potential as a valuable tool for both basic research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and binding affinity.

| Parameter | Value | Substrate | Assay Type | Reference |

| IC₅₀ | ~150 nM | - | In vitro kinase assay | [1][2] |

| IC₅₀ | 250 nM | Histone H3 (Thr3) | In vitro kinase assay | [1] |

| IC₅₀ | 340 nM | p53 (Thr18) | In vitro kinase assay | [1] |

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Method | Reference |

| K_d_ | 190 nM | Isothermal Titration Calorimetry (ITC) | [2] |

Table 2: Binding Affinity of this compound to VRK1

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the VRK1 signaling pathway and a general experimental workflow for evaluating the cellular effects of this compound.

Caption: VRK1 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro VRK1 Kinase Assay

This protocol is for determining the inhibitory effect of this compound on the phosphorylation of histone H3 and p53 by VRK1.[1]

Materials:

-

Recombinant GST-tagged VRK1 (and kinase-dead VRK1 K179E as a negative control)

-

Recombinant human histone H3 or GST-p53 (1-84) fragment

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

-

ATP solution

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-phospho-p53 (Thr18)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Prepare a reaction mixture containing GST-VRK1 and the substrate (histone H3 or GST-p53) in kinase assay buffer.

-

Add increasing concentrations of this compound (e.g., 0-1 µM) or DMSO (vehicle control) to the reaction mixtures.[1]

-

Incubate the mixtures for 2 hours at 37°C.[1]

-

Initiate the kinase reaction by adding ATP.

-

Incubate for an additional 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the appropriate phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the IC₅₀ of this compound.

Immunoprecipitation for In Vitro Kinase Assay

This protocol describes the immunoprecipitation of endogenous VRK1 from cell lysates for use in kinase assays.

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml Leupeptin, and 1 mM PMSF added fresh)

-

Anti-VRK1 antibody

-

Protein A/G agarose beads

-

Kinase assay components (as described in Protocol 1)

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-VRK1 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with lysis buffer and then with kinase assay buffer.

-

The immunoprecipitated VRK1 on the beads can now be used in an in vitro kinase assay as described in Protocol 1.

Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)

This protocol is for visualizing DNA double-strand break markers in cells treated with this compound and a DNA damaging agent like doxorubicin.[4]

Materials:

-

Cells cultured on coverslips

-

This compound

-

Doxorubicin

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: mouse anti-γH2AX (Ser139), rabbit anti-53BP1

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound (e.g., 600 nM) for 24 hours.[1]

-

Induce DNA damage by treating with doxorubicin (e.g., 3 µM) for 2 hours.[1]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Wash the coverslips three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the foci using a fluorescence or confocal microscope.

Cell Viability Assay (AlamarBlue)

This protocol measures the effect of this compound on cell viability and proliferation.[5][6]

Materials:

-

Cells in culture

-

This compound

-

96-well plates

-

AlamarBlue reagent

-

Fluorescence or absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

-

Treat the cells with a range of this compound concentrations (e.g., 0.4-25 µM) for 24-96 hours.[2]

-

Add AlamarBlue reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis

This protocol detects DNA fragmentation associated with apoptosis in cells treated with this compound.[1]

Materials:

-

Cells cultured on coverslips

-

This compound

-

Doxorubicin (as a positive control for DNA damage)

-

TUNEL assay kit (following the manufacturer's instructions, e.g., Roche In Situ Cell Death Detection Kit)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound (e.g., 600 nM for 24 hours) with or without a DNA damaging agent like doxorubicin (e.g., 3 µM for 2 hours).[1]

-

Fix and permeabilize the cells as per the TUNEL kit protocol.

-

Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP).

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei if desired (e.g., with DAPI).

-

Mount the coverslips and visualize the fluorescent signal of apoptotic cells using a fluorescence microscope.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of VRK1. Its high potency and selectivity make it a suitable tool for dissecting the role of VRK1 in cell proliferation, DNA damage response, and other cellular processes. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting VRK1 and to aid in the development of novel anti-cancer agents.

References

- 1. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [biopioneer.com.tw]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

Vrk-IN-1: A Technical Guide to its Selectivity and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity and core mechanisms of Vrk-IN-1, a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1). This document details the quantitative inhibitory profile of this compound, outlines the experimental protocols for its characterization, and visualizes its role within key signaling pathways.

Executive Summary

This compound has emerged as a valuable chemical probe for elucidating the cellular functions of VRK1, a serine/threonine kinase implicated in cell cycle progression, DNA damage response, and chromatin remodeling. Understanding the precise selectivity of this compound is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide consolidates the currently available data on its kinase inhibition profile and the methodologies used for its assessment.

Data Presentation: Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against its primary target, VRK1, and profiled across a panel of other human kinases to establish its selectivity.

| Target | Parameter | Value (nM) | Reference |

| VRK1 | IC50 | 150 | [1][2][3][4] |

| VRK1 | Kd | 190 | [2][4] |

| VRK1 (Histone H3 Phosphorylation) | IC50 | 250 | [5][6] |

| VRK1 (p53 Phosphorylation) | IC50 | 340 | [5][6] |

Table 1: Potency of this compound against VRK1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values highlight the potent interaction of this compound with its primary target.

A broader assessment of this compound's selectivity was conducted against a panel of 48 human kinases. The following table summarizes the kinases that were significantly inhibited by this compound at a concentration of 1 µM.

| Kinase | Residual Activity (%) at 1 µM |

| VRK1 | <10 |

| CAMKK2 | <10 |

| STK17B | 10-20 |

| MAP4K3 | 20-30 |

| MAP4K5 | 20-30 |

| STK3 | 30-40 |

| TSSK6 | 30-40 |

| BRSK2 | 40-50 |

| CAMK1D | 40-50 |

| MARK1 | 40-50 |

| MARK2 | 40-50 |

| MARK3 | 40-50 |

| MARK4 | 40-50 |

| NUAK1 | 40-50 |

| SIK1 | 40-50 |

Table 2: Selectivity Profile of this compound. Residual activity of a panel of 48 human kinases in the presence of 1 µM this compound. Data extracted from the supplementary information of Serafim et al., ACS Med. Chem. Lett. 2019.[1] A lower residual activity indicates stronger inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a general protocol for an in vitro VRK1 kinase inhibition assay, based on methodologies reported in the literature.

In Vitro VRK1 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against VRK1.

Materials:

-

Recombinant human VRK1 enzyme

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, 150 mM KCl)

-

Substrate (e.g., Histone H3 or a specific peptide substrate)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or luminescence plate reader

-

Stop solution (e.g., phosphoric acid for radioactive assays)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant VRK1 enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 5 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. For non-radioactive assays, the detection method will depend on the specific assay format (e.g., luminescence, fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involving VRK1 and a generalized workflow for determining kinase inhibitor selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Vrk-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vrk-IN-1 is a potent and selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in a variety of cellular processes including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] Overexpression of VRK1 has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[4][5] this compound emerged from a structure-based drug design effort aimed at developing specific inhibitors for the VRK family of kinases.[5][6] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its effects.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Substrate | Assay Type | Reference |

| IC50 | 150 nM | VRK1 | In vitro kinase assay | [1][7][8] |

| IC50 | 250 nM | Histone H3 (Thr3) phosphorylation | In vitro kinase assay | [9][10][11] |

| IC50 | 340 nM | p53 (Thr18) phosphorylation | In vitro kinase assay | [9][10][11] |

| Kd | 190 nM | VRK1-FL | Isothermal Titration Calorimetry (ITC) | [1][4][7] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| Cell Viability | Slight decrease at 3.2 µM | HeLa | Cell viability assay | [1][7][12] |

| H4K16 Acetylation | Reduction | A549 | Immunofluorescence | [10] |

| DNA Strand Breaks | Accumulation of 3'-OH ends | A549 | TUNEL assay | [9][10] |

| DNA Damage Foci | Reduced γH2AX and 53BP1 foci formation | A549 | Immunofluorescence | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro VRK1 Kinase Assay

This protocol is adapted from methodologies described in the literature for assessing VRK1 kinase activity and inhibition.[9][10][13][14][15]

Materials:

-

Recombinant active VRK1 protein (e.g., GST-tagged)

-

Substrate: Myelin Basic Protein (MBP), Histone H3, or a specific peptide substrate

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

10 mM ATP solution

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

-

5 µL of Kinase Assay Buffer (5x)

-

5 µL of substrate solution (e.g., 1 mg/mL MBP)

-

1 µL of this compound at various concentrations (final DMSO concentration should be ≤1%)

-

Diluted active VRK1 enzyme in Kinase Dilution Buffer

-

Make up the volume to 20 µL with sterile distilled water.

-

-

Initiate the reaction by adding 5 µL of the [γ-³³P]ATP Assay Cocktail (containing unlabeled ATP and radiolabeled ATP).

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated ATP.

-

Perform a final wash with acetone and let the strips air dry.

-

Place the dried P81 strips in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.[1][7][16]

Materials:

-

HeLa cells (or other cell lines of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for AlamarBlue or MTT).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the concentration at which this compound affects cell viability.

Immunofluorescence for DNA Damage Foci

This protocol is for visualizing the formation of γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks.[9][10][17]

Materials:

-

A549 cells (or other suitable cell line)

-

Coverslips in a 24-well plate

-

This compound

-

DNA damaging agent (e.g., Doxorubicin or ionizing radiation)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.5% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-53BP1)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed A549 cells on coverslips in a 24-well plate and grow to the desired confluency.

-

Treat the cells with this compound (e.g., 600 nM) for 24 hours.

-

Induce DNA damage by treating with doxorubicin (e.g., 3 µM) for 2 hours or by exposing to ionizing radiation.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize and quantify the foci using a fluorescence microscope and appropriate image analysis software.

Signaling Pathways and Experimental Workflows

VRK1 Signaling in DNA Damage Response

VRK1 is a key upstream kinase in the DNA damage response (DDR). Upon DNA damage, VRK1 is activated and phosphorylates several key proteins to initiate the repair cascade. This compound, by inhibiting VRK1, disrupts these critical signaling events.

Caption: VRK1 signaling in the DNA damage response.

This compound Discovery and Development Workflow

The development of this compound was a rational, structure-guided process that began with a known kinase inhibitor scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitotic histone H3 phosphorylation by vaccinia-related kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound [mdpi.com]

- 10. VRK1 Kinase Activity Modulating Histone H4K16 Acetylation Inhibited by SIRT2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. xcessbio.com [xcessbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

VRK1 as a Therapeutic Target: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that has emerged as a compelling therapeutic target, particularly in oncology. As a key regulator of fundamental cellular processes including cell cycle progression, DNA damage response (DDR), and chromatin remodeling, its dysregulation is frequently associated with tumorigenesis, cancer progression, and resistance to therapy.[1][2][3] VRK1 is overexpressed in a wide array of human cancers, and this high expression often correlates with a poorer prognosis.[3][4][5] The kinase exerts its influence by phosphorylating a host of critical nuclear substrates, such as p53, Barrier-to-Autointegration Factor (BAF), and several histone variants, thereby controlling their function.[6][7] A particularly promising therapeutic strategy involves the concept of synthetic lethality, where cancer cells with a deficiency in the VRK1 paralog, VRK2 (often silenced by promoter methylation), become uniquely dependent on VRK1 for survival.[8][9] This guide provides an in-depth overview of VRK1's biological roles, the signaling pathways it governs, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Biological Rationale for Targeting VRK1

VRK1 is a nuclear kinase that functions as a critical node in cellular signaling, integrating mitogenic and stress-related inputs to control cell fate. Its pro-tumorigenic roles are multifaceted, stemming from its core functions.[3]

-

Cell Cycle Control: VRK1 is an early response gene activated by mitogenic signals downstream of the MAPK pathway.[10] It is essential for the G0/G1 transition, partly by regulating the expression of Cyclin D1.[10][11] Furthermore, it participates in chromatin condensation during the G2/M phase and is required for the proper disassembly and reassembly of the nuclear envelope and Golgi apparatus during mitosis.[3][6] Depletion of VRK1 leads to cell cycle arrest and defects in cell division.[2][11]

-

DNA Damage Response (DDR): In response to genotoxic stress from agents like ionizing radiation or chemotherapy, VRK1 acts as an early signaling component.[2] It functions upstream of, and independently from, the canonical DDR kinases ATM and DNA-PK.[10][12] VRK1 directly phosphorylates key DDR proteins, including histone H2AX (to form γH2AX), NBS1, and 53BP1, facilitating the formation of DNA repair foci and promoting the non-homologous end joining (NHEJ) repair pathway.[2][3][10] High levels of VRK1 can therefore confer resistance to DNA-damaging cancer therapies.[13]

-

Regulation of Tumor Suppressor p53: VRK1 directly interacts with and phosphorylates the tumor suppressor protein p53 at threonine 18 (Thr18).[7] This phosphorylation event sterically hinders the binding of the E3 ubiquitin ligase MDM2, leading to p53 stabilization, accumulation, and activation of its transcriptional program.[7][10] This positions VRK1 as a key regulator of p53-mediated apoptosis and cell cycle arrest.

-

Synthetic Lethality with VRK2 Deficiency: A significant therapeutic window for VRK1 inhibition exists in cancers that have lost the function of its paralog, VRK2.[1][3] VRK2 expression is frequently silenced via promoter hypermethylation in cancers of the nervous system, such as glioblastoma and neuroblastoma.[1][14] In these VRK2-deficient cells, survival becomes critically dependent on VRK1 to phosphorylate shared essential substrates, most notably BANF1 (BAF).[1][3] Inhibition of VRK1 in this context leads to mitotic catastrophe, characterized by failed nuclear envelope reformation, DNA damage, and apoptosis, selectively killing the cancer cells.[1][2]

Key Signaling Pathways Involving VRK1

VRK1 is a central kinase in multiple nuclear signaling pathways. Understanding these pathways is crucial for identifying biomarkers and predicting the downstream consequences of VRK1 inhibition.

Mitogenic Signaling and Cell Cycle Entry

Mitogenic signals, such as growth factors, trigger the MAPK cascade, leading to the activation of ERK. This pathway stimulates the transcription of the VRK1 gene. Activated VRK1 then phosphorylates transcription factors and histone H3, promoting the expression of key cell cycle genes like Cyclin D1, thereby driving the cell out of quiescence (G0) and into the proliferative cycle (G1).[10]

DNA Damage Response (DDR) Pathway

Upon DNA double-strand breaks (DSBs), VRK1 is rapidly activated and initiates a phosphorylation cascade that is critical for the recruitment of repair machinery. It acts as a primary kinase for H2AX, NBS1, and 53BP1, setting the stage for the assembly of repair complexes. This role is upstream of the canonical ATM/ATR kinases, highlighting VRK1 as a master initiator of the DDR.[10][12]

p53 Stabilization and Autoregulatory Feedback Loop

In response to stress, VRK1 phosphorylates p53 on Thr18, blocking MDM2-mediated ubiquitination and degradation. This leads to p53 accumulation and transcriptional activation of its target genes, including DRAM (Damage-Regulated Autophagy Modulator). DRAM then initiates an autophagic process that leads to the degradation of VRK1 in the lysosome. This negative feedback loop serves to reset the system once the DNA damage has been resolved.[12][15]

References

- 1. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. JCI Insight - VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system [insight.jci.org]

- 7. p53 Stabilization and Accumulation Induced by Human Vaccinia-Related Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. VRK1 Polyclonal Antibody (PA5-81115) [thermofisher.com]

- 15. Downregulation of VRK1 by p53 in Response to DNA Damage Is Mediated by the Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

VRK-IN-1: A Technical Primer for Researchers

An In-depth Guide to the Potent and Selective VRK1 Inhibitor

Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2][3] Its overexpression is associated with poor prognosis in several cancers, making it a compelling target for therapeutic development.[4][5] VRK-IN-1 has emerged as a first-in-class, potent, and selective inhibitor of VRK1, providing a critical tool for elucidating VRK1 function and a foundation for future drug development.[4][6]

This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related cellular pathways.

Quantitative Data Summary

The following tables summarize the key inhibitory and binding constants for this compound as reported in the literature.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Source |

| VRK1 | Enzyme Inhibition Assay | 150 nM | [4][7] |

| VRK1-mediated Histone H3 (Thr3) Phosphorylation | In Vitro Kinase Assay | 250 nM | [6][8] |

| VRK1-mediated p53 (Thr18) Phosphorylation | In Vitro Kinase Assay | 340 nM | [6][8] |

Table 2: Binding Affinity of this compound

| Target Protein | Method | Binding Constant (Kd) | Source |

| Full-Length VRK1 (VRK1-FL) | Isothermal Titration Calorimetry (ITC) | 190 nM | [4][7] |

Table 3: Cellular Activity of this compound

| Cell Line | Experiment | Concentration | Effect | Source |

| HeLa (Human) | Cell Viability | 3.2 µM (after 24h) | Slight decrease in viability | [7] |

| A549 (Human) | H4K16 Acetylation Reduction | 600 nM (after 24h) | Significant loss of H4K16ac | [6][8] |

| A549 (Human) | DNA Damage (in combination with Doxorubicin) | 600 nM (this compound), 3 µM (Doxorubicin) | Increased DNA strand breaks; Impaired DDR foci formation | [6][8] |

| MEF (Murine) | Type I Interferon Induction (stimulated with HT-DNA) | 1 µM | Suppression of Ifnb and ISG mRNA induction | [9] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly binding to and inhibiting the kinase activity of VRK1. This inhibition disrupts multiple downstream signaling pathways critical for cell function and survival.

1. Inhibition of VRK1 Substrate Phosphorylation

VRK1 phosphorylates a range of nuclear proteins to regulate cell cycle progression and stress responses. This compound directly blocks the phosphorylation of key VRK1 substrates, including Histone H3 at threonine 3 (H3T3) and the tumor suppressor p53 at threonine 18 (p53T18).[6][8] The inhibition of these phosphorylation events disrupts normal cell cycle progression and cellular responses to DNA damage.

Caption: this compound inhibits VRK1, blocking phosphorylation of p53 and Histone H3.

2. Role in DNA Damage Response (DDR) and Chromatin Remodeling

VRK1 plays a critical role in the DNA damage response by regulating chromatin structure. It activates the acetyltransferase Tip60 (KAT5), which acetylates histone H4 at lysine 16 (H4K16ac).[6][8] This acetylation leads to chromatin relaxation, a necessary step for the recruitment of DNA repair proteins like 53BP1 and the phosphorylation of H2AX (γH2AX) at sites of DNA double-strand breaks.[1][6]

By inhibiting VRK1, this compound prevents the activation of Tip60, leading to a reduction in H4K16ac levels.[6][8] This impairs the recruitment of the DNA repair machinery, causing an accumulation of DNA damage and sensitizing cells to genotoxic agents like doxorubicin.[6][8]

Caption: this compound impairs the DNA damage response by inhibiting VRK1-mediated Tip60 activation.

3. Synthetic Lethality with VRK2

A promising therapeutic strategy involving VRK1 inhibition is the concept of synthetic lethality with its paralog, VRK2.[5][10] In certain cancers, such as glioblastoma and neuroblastoma, the VRK2 gene is silenced, often through promoter methylation.[5][10] These cancer cells become highly dependent on the remaining VRK1 activity for survival. Inhibition of VRK1 with a compound like this compound is lethal to these VRK2-deficient cancer cells while having a minimal effect on healthy cells where VRK2 is functional. This creates a therapeutic window for targeting specific cancer types.[10]

Caption: this compound induces synthetic lethality in cancer cells with inactive VRK2.

Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize this compound, based on published studies.

1. In Vitro Kinase Assay for Substrate Phosphorylation

This assay directly measures the ability of this compound to inhibit the phosphorylation of a known VRK1 substrate.

-

Objective: To determine the IC50 of this compound against VRK1-mediated phosphorylation of substrates like Histone H3 or p53.

-

Materials:

-

Purified recombinant GST-VRK1 protein.

-

Recombinant substrate protein (e.g., Histone H3).

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).

-

ATP and radiolabeled [γ-³²P]ATP.

-

This compound at various concentrations.

-

-

Protocol:

-

Incubate GST-VRK1, the substrate protein (e.g., Histone H3), and varying concentrations of this compound (e.g., 0-1 µM) in kinase buffer.[6][8]

-

Initiate the kinase reaction by adding a mix of ATP and [γ-³²P]ATP.[11]

-

Allow the reaction to proceed at 37°C for a set time (e.g., 2 hours).[8]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect the phosphorylated substrate via autoradiography (for ³²P) or with a phospho-specific antibody (e.g., anti-H3T3ph) via Western Blot.[6]

-

Quantify the signal intensity to determine the level of inhibition at each concentration and calculate the IC50 value.

-

Caption: Workflow for a typical in vitro kinase assay to measure this compound potency.

2. Immunofluorescence Assay for H4K16 Acetylation

This cell-based assay visualizes the effect of this compound on a key chromatin mark in cells.

-

Objective: To assess the impact of this compound on the levels of H4K16ac in cells.

-

Materials:

-

A549 cells or another suitable cell line.

-

This compound.

-

Doxorubicin (optional, for inducing DNA damage).

-

Primary antibody against H4K16ac.

-

Fluorescently-labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Microscope slides and fluorescence microscope.

-

-

Protocol:

-

Culture A549 cells on coverslips. For basal level assessment, serum-deprive the cells for 48 hours.[8]

-

Treat the cells with the desired concentration of this compound (e.g., 600 nM) or DMSO (vehicle control) for 24 hours.[6][8]

-

(Optional) Induce DNA damage by treating with an agent like doxorubicin (e.g., 3 µM for 2 hours).[6][8]